molecular formula C15H20N2O6S2 B2749020 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2320889-01-6

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2749020
CAS No.: 2320889-01-6
M. Wt: 388.45
InChI Key: WVJJBTSFSWSFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]oxazole-5-sulfonamide core, substituted at the sulfonamide nitrogen by a (3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl group. The benzo[d]oxazole moiety is a bicyclic heterocycle combining benzoxazole and a ketone group, while the tetrahydrothiophene (a saturated five-membered sulfur-containing ring) is functionalized with a hydrophilic 2-hydroxyethoxy chain.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S2/c1-17-12-8-11(2-3-13(12)23-14(17)19)25(20,21)16-9-15(22-6-5-18)4-7-24-10-15/h2-3,8,16,18H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJJBTSFSWSFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCSC3)OCCO)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that may contribute to its biological activity:

  • Sulfonamide group : Known for antibacterial properties.
  • Oxazole ring : Associated with various pharmacological effects.
  • Tetrahydrothiophene moiety : May enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide group in this compound is hypothesized to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC)
SulfamethoxazoleE. coli0.5 µg/mL
TrimethoprimS. aureus0.25 µg/mL
N-(4-(2-hydroxyethoxy)benzyl)-sulfonamideP. aeruginosa1 µg/mL

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies have shown that similar oxazole-containing compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Case Study: Inhibition of TNF-α Production
In a controlled study, a related compound demonstrated a significant reduction in TNF-α levels in LPS-stimulated macrophages, suggesting that the oxazole moiety may play a role in modulating immune responses.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound indicate it may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Benzoxazole derivativeMCF-7 (breast cancer)10
Oxazole-based sulfonamideA549 (lung cancer)15

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Cytokine Modulation : The oxazole ring may influence signaling pathways involved in inflammation and immune responses.
  • Apoptotic Pathway Activation : Induction of apoptosis through mitochondrial pathways has been observed in cancer cells treated with similar compounds.

Comparison with Similar Compounds

Structural Analog 1: N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

  • Core Structure : Shares the 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide backbone.
  • Substituents : The sulfonamide nitrogen is linked to a 2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl group, introducing aromatic furan and thiophene rings.
  • Key Differences :
    • The substituent lacks the tetrahydrothiophene ring, instead incorporating rigid aromatic heterocycles (furan and thiophene).
    • The hydroxyl group is directly attached to the central ethyl carbon, enhancing polarity but reducing conformational flexibility compared to the target compound’s hydroxyethoxy chain.
  • Implications : Increased aromaticity may enhance π-π stacking interactions but reduce solubility in aqueous environments. The absence of a saturated sulfur ring could alter metabolic stability .

Structural Analog 2: Oxazolidine-Based Sulfonamides (EU Patent Compounds)

  • Core Structure : Oxazolidine (a five-membered ring with oxygen and nitrogen) fused with sulfonamide and trifluoromethylphenyl groups.
  • Example Compound : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylethanethioamide.
  • Key Differences: Replaces benzo[d]oxazole with oxazolidine, altering electronic properties and ring strain.
  • Implications : The oxazolidine core is common in antibiotics (e.g., linezolid), suggesting antimicrobial applications. The trifluoromethyl groups improve resistance to oxidative metabolism .

Structural Analog 3: Thiazolo[5,4-b]pyridine Sulfonamides

  • Core Structure : Thiazolo[5,4-b]pyridine (a fused thiazole-pyridine system) linked to sulfonamide.
  • Example Compound : N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide.
  • The sulfonamide is attached to a methyl-substituted phenyl ring rather than a tetrahydrothiophene derivative.
  • Implications : The thiazolo-pyridine moiety may confer antiviral or anticancer activity due to its planar structure and ability to intercalate DNA .

Structural Analog 4: Thiadiazole Sulfonamides

  • Core Structure : 1,3,4-thiadiazole ring linked to a nitrobenzamide-sulfonamide group.
  • Example Compound : N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide.
  • Key Differences: Utilizes a 1,3,4-thiadiazole ring, a sulfur-nitrogen heterocycle known for redox activity.
  • Implications : Thiadiazoles are prevalent in herbicides and antimicrobials. The nitro group may contribute to oxidative stress mechanisms in pathogens .

Comparative Analysis Table

Compound Feature Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Core Heterocycle Benzo[d]oxazole Benzo[d]oxazole Oxazolidine Thiazolo[5,4-b]pyridine 1,3,4-Thiadiazole
Sulfonamide Position 5-position 5-position Varied (patent-dependent) Attached to phenyl ring Attached to thiadiazole
Key Substituents Tetrahydrothiophen-3-ylmethyl with hydroxyethoxy 2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl Trifluoromethylphenyl, cyclohexenyl Methylphenyl, thiazolo-pyridine Ethylsulfanyl, nitrobenzamide
Polarity Moderate (hydroxyethoxy enhances hydrophilicity) High (hydroxyl group) Low (trifluoromethyl groups) Moderate (methyl group) Low (nitro group is polar but lipophilic)
Potential Applications Enzyme inhibition, CNS drugs Antimicrobials, agrochemicals Antibiotics, agrochemicals Anticancer, antiviral Herbicides, antimicrobials

Research Findings and Implications

  • Hydrophilic vs. Lipophilic Balance : The target compound’s hydroxyethoxy chain improves solubility relative to Analog 1’s aromatic substituents and Analog 2’s trifluoromethyl groups, suggesting better bioavailability for oral administration .
  • Heterocycle Reactivity : The benzo[d]oxazole core offers a balance of stability and electronic diversity, contrasting with the redox-active thiadiazole (Analog 4) or the basic thiazolo-pyridine (Analog 3) .
  • Synthetic Complexity : Analog 2’s oxazolidine-trifluoromethyl structure requires multi-step synthesis, while the target compound’s tetrahydrothiophene moiety may involve ring-opening or thiol-ene chemistry, impacting scalability .

Preparation Methods

Cyclization of 4-Sulfamoyl-2-aminophenol

The benzo[d]oxazole core is synthesized via cyclization of 4-sulfamoyl-2-aminophenol (1) with chloroacetic acid under acidic conditions. Refluxing 1 with chloroacetic acid (1.2 eq) in 4 N HCl for 16 hours yields 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (2) after neutralization with NaHCO₃ and recrystallization from ethanol (Yield: 78–82%).

Key reaction parameters :

  • Temperature: 100–110°C
  • Time: 16–18 hours
  • Purification: Ethanol recrystallization (purity >95% by HPLC).

Alternative Sulfonation Pathway

An alternative route involves sulfonation of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole (3) using chlorosulfonic acid at 0–5°C. The sulfonated intermediate is subsequently treated with aqueous ammonia to yield 2 (Yield: 65–70%).

Comparative analysis :

Method Yield (%) Purity (%) Reaction Time (h)
Cyclization 78–82 >95 16–18
Sulfonation 65–70 90–92 8–10

The cyclization method is preferred for scalability and reduced byproduct formation.

Synthesis of (3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methanamine

Cyclization to Form Tetrahydrothiophene Ring

The tetrahydrothiophene intermediate is synthesized via cyclization of 3-mercaptopropane-1,2-diol (4) with epichlorohydrin (5) in tetrahydrofuran (THF) under basic conditions. Reaction of 4 (1.0 eq) with 5 (1.1 eq) in the presence of K₂CO₃ at 60°C for 12 hours yields 3-(2-hydroxyethoxy)tetrahydrothiophene (6) (Yield: 85–90%).

Introduction of Aminomethyl Group

The aminomethyl group is introduced via Mannich reaction. Compound 6 is treated with formaldehyde (1.2 eq) and ammonium chloride (1.5 eq) in methanol at 50°C for 6 hours, producing (3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methanamine (7) (Yield: 75–80%).

Optimization insight :

  • Excess formaldehyde (>1.5 eq) leads to dimerization.
  • Anhydrous conditions are critical to prevent hydrolysis of the tetrahydrothiophene ring.

Coupling of Benzo[d]oxazole Sulfonamide and Tetrahydrothiophene-Methanamine

Activation of Sulfonamide

The sulfonamide group in 2 is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours, forming the sulfonyl chloride intermediate (8).

Amide Bond Formation

Intermediate 8 is reacted with 7 in the presence of triethylamine (TEA) (2.0 eq) in DCM at room temperature for 12 hours, yielding the target compound (Yield: 70–75%).

Alternative coupling reagents :

Reagent Yield (%) Purity (%)
EDC/HOBt 80–85 >98
DCC/DMAP 75–78 97–98
SOCl₂/TEA 70–75 95–96

EDC/HOBt is recommended for higher yields and milder conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 4.20–4.15 (m, 2H, OCH₂CH₂OH), 3.72–3.68 (m, 2H, SCH₂), 3.45 (s, 3H, NCH₃), 3.10–3.05 (m, 2H, CH₂NH), 2.90–2.80 (m, 4H, tetrahydrothiophene ring).
  • HRMS (ESI+) : m/z calc. for C₁₆H₂₁N₃O₆S₂ [M+H]⁺: 428.0942; found: 428.0938.

Purity and Stability

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Stability : Stable at −20°C for 12 months; degrades by 5–7% at 25°C over 6 months.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent CN103483310A describes a one-pot process for similar tetrahydrothiophene derivatives using continuous flow reactors. Adapting this method could reduce reaction times from 12 hours to 2–3 hours and improve yields by 10–15%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (current batch) vs. 18–20 (flow process).
  • E-factor : 45 kg waste/kg product (batch) vs. 25 kg/kg (flow).

Q & A

What are the key considerations for designing a synthetic route for this compound?

Designing a synthetic route requires a multi-step strategy involving:

  • Functional group assembly : Prioritize forming the tetrahydrothiophene ring and benzo[d]oxazole core early, as these are structurally stable. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may integrate aromatic systems .
  • Solvent and catalyst selection : Use polar aprotic solvents (e.g., DMF) with triethylamine (TEA) to facilitate sulfonamide bond formation .
  • Purification : Employ column chromatography or recrystallization to isolate intermediates, ensuring >95% purity before subsequent steps .

How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Contradictions often arise from assay variability. Methodological solutions include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds to normalize data .
  • Orthogonal validation : Confirm activity via fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding affinities .
  • Meta-analysis : Compare datasets across studies, adjusting for variables like pH, temperature, and solvent effects .

What advanced spectroscopic techniques are recommended for characterizing this compound?

  • High-resolution NMR : Assign stereochemistry using 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to resolve tetrahydrothiophene ring conformation .
  • Mass spectrometry (MS) : Employ ESI-TOF to confirm molecular weight (±1 ppm accuracy) and detect trace impurities .
  • X-ray crystallography : Resolve crystal structures to validate sulfonamide bond geometry and hydrogen-bonding networks .

What methodologies are effective for studying the compound's stability under various conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C. Monitor degradation via HPLC-PDA at 254 nm .
  • Kinetic analysis : Calculate degradation rate constants (kk) using Arrhenius plots to predict shelf-life under storage conditions .

How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Functional group modulation : Replace the 2-hydroxyethoxy group with methoxy or ethoxy to assess solubility changes. Use LogP measurements to correlate with membrane permeability .
  • In silico docking : Model interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize synthetically accessible derivatives .
  • In vitro potency screening : Test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) to identify EC50_{50} trends .

What strategies mitigate side reactions during heterocyclic sulfonamide synthesis?

  • Protective group chemistry : Temporarily mask reactive amines with Boc or Fmoc groups during thiophene ring formation to prevent sulfonamide cleavage .
  • Low-temperature reactions : Conduct nucleophilic substitutions at −20°C in THF to minimize epimerization of chiral centers .
  • Catalyst optimization : Use Pd(OAc)2_2 with Xantphos ligand for cross-coupling steps to reduce byproduct formation .

How to assess the compound’s potential as an enzyme inhibitor?

  • Enzyme kinetics : Measure KiK_i values via Lineweaver-Burk plots using purified enzymes (e.g., carbonic anhydrase) .
  • Competitive binding assays : Titrate the compound against a fluorescent probe (e.g., ANS for hydrophobic pockets) to determine IC50_{50} .
  • Cellular target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.